molecular formula C6H4F3N3O2 B595587 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid CAS No. 1996-45-8

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid

Cat. No.: B595587
CAS No.: 1996-45-8
M. Wt: 207.112
InChI Key: JJHNNWCFVUOCQP-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a key synthetic intermediate in medicinal chemistry for developing novel therapeutic and agrochemical agents. Its high-value application stems from its role as a precursor to pyrazine-2-carboxamide derivatives, a class of compounds with demonstrated biological activity. Research has shown that such derivatives exhibit significant in vitro antimicrobial properties, particularly against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis . The structural motif of trifluoromethyl-substituted pyrazines is also of great interest in agrochemical discovery. Similar compounds, specifically 3-(trifluoromethyl)pyrazine-2-carboxamides, have been developed as potent succinate dehydrogenase inhibitor (SDHI) fungicides, indicating the potential of this chemical series in creating effective crop protection agents . Furthermore, pyrazine derivatives are extensively investigated for their potential in central nervous system (CNS) drug discovery, with patents filed for their use in treating neurological disorders such as Alzheimer's disease . This compound is intended for use in exploratory synthesis, mechanism of action studies, and structure-activity relationship (SAR) investigations to advance new anti-infective and pharmaceutical candidates.

Properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)2-1-11-4(10)3(12-2)5(13)14/h1H,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHNNWCFVUOCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739094
Record name 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1996-45-8
Record name 3-Amino-6-(trifluoromethyl)-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1996-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism of Cyclocondensation

The reaction proceeds through a stepwise mechanism:

  • Nucleophilic attack : Ethylenediamine’s amine groups react with the carbonyl and hydroxyimino groups of the diketone derivative.

  • Ring closure : Elimination of water facilitates the formation of the pyrazine ring.

  • Oxidation : Aromaticity is achieved via dehydrogenation, often mediated by oxidizing agents like tert-butyl hydroperoxide.

Key reagents in this process include triethyl phosphite, which acts as a reducing agent, and sodium tungstate as a catalyst for oxidation.

Post-cyclocondensation, the introduction of the amino group at position 3 requires strategic functionalization. A widely cited approach involves halogenation followed by nucleophilic substitution.

Chlorination and Amination

In the DE1238478B patent, 3-amino-pyrazine-2-carboxylic acid methyl ester undergoes chlorination using sulfuryl chloride (SO2_2Cl2_2) to yield 3-amino-6-chloropyrazine-2-carboxylate. Subsequent amination replaces the chlorine atom with an amino group via reaction with ammonia or ammonium hydroxide.

Reaction Conditions :

  • Chlorination : Conducted in dry benzene at reflux (60°C) for 5 hours.

  • Amination : Performed in aqueous or alcoholic ammonia at elevated temperatures (50–80°C).

Trifluoromethyl Group Retention

The trifluoromethyl group’s stability under these conditions is critical. Its strong electron-withdrawing nature minimizes undesired side reactions, ensuring regioselectivity during substitution.

Hydrolysis of Esters and Amides to Carboxylic Acid

The final step in synthesizing this compound involves hydrolyzing ester or amide precursors.

Ester Hydrolysis

Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, obtained from cyclocondensation, undergoes alkaline hydrolysis using sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

Example Procedure :

  • Reagents : 1 M NaOH, ethanol, 60°C, 12 hours.

  • Yield : ~85% after acidification with HCl.

Amide Hydrolysis

In the PMC6479349 study, 3-aminopyrazine-2-carboxamide derivatives are hydrolyzed using concentrated hydrochloric acid (HCl) under reflux to yield the carboxylic acid.

Conditions :

  • Temperature : 100°C, 24 hours.

  • Acid Concentration : 6 M HCl.

Alternative Routes: Directed Functionalization and Coupling

Emerging methodologies focus on late-stage trifluoromethylation and cross-coupling reactions.

Halogenation-Trifluoromethylation

Position 6 of the pyrazine ring is halogenated (e.g., bromination) followed by palladium-catalyzed coupling with trifluoromethyl reagents like CF3_3Cu.

Challenges :

  • Regioselectivity : Ensuring halogenation occurs exclusively at position 6.

  • Catalyst Efficiency : Pd(PPh3_3)4_4 or CuI are commonly used but require anhydrous conditions.

Multi-Component Reactions

Recent patents describe one-pot syntheses using ethylenediamine, trifluoroacetyl chloride, and glyoxylic acid to assemble the pyrazine ring with pre-installed functional groups.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
CyclocondensationAlkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoateCyclization, oxidation, hydrolysis70–82Fewer steps, scalableRequires hazardous oxidizers (e.g., t-BuOOH)
Halogenation-Amination3-Aminopyrazine-2-carboxylateChlorination, amination50–65High regioselectivityToxic reagents (SO2_2Cl2_2)
Hydrolysis3-Aminopyrazine-2-carboxamideAcidic hydrolysis75–90Mild conditionsLong reaction times

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the amino or trifluoromethyl groups .

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazinecarboxylic Acid Derivatives

Structural and Functional Group Variations

The biological activity of pyrazinecarboxylic acids is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Bioactivity
Compound Name Substituents Key Activities References
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid 3-NH₂, 6-CF₃ Fungicide candidate, cytostatic potential
5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide 5-t-Bu, 6-Cl Antifungal (MIC = 31.25 µmol/mL vs. T. mentagrophytes)
6-Chloropyrazine-2-carboxylic acid derivatives 6-Cl Antimycobacterial (54–72% inhibition vs. M. tuberculosis)
3-(Trifluoromethyl)pyrazine-2-carboxylic acid 3-CF₃ (no NH₂) Lead for fungicides (e.g., pyraziflumid)
5-Methylpyrazine-2-carboxylic acid 5-Me Structural similarity (83% to target)

Physicochemical Properties

  • Lipophilicity and Solubility: The -CF₃ group increases lipophilicity (logP ~1.5–2.0), enhancing blood-brain barrier penetration in imaging agents (e.g., ’s PET tracer derivatives) . However, the -NH₂ group in the target compound improves aqueous solubility compared to non-amino analogs like 3-CF₃-pyrazine-2-carboxylic acid. Methyl or tert-butyl substituents (e.g., 5-Me or 5-t-Bu) further elevate hydrophobicity, favoring membrane-associated interactions .
  • Electronic Effects: The -CF₃ group’s strong electron-withdrawing nature polarizes the pyrazine ring, enhancing electrophilic reactivity for amide bond formation in drug conjugates .

Key Research Findings

Fungicide Development: 3-Amino-6-CF₃-pyrazine-2-carboxylic acid derivatives demonstrated superior fungicidal activity compared to non-amino analogs, likely due to enhanced target affinity via NH₂-mediated hydrogen bonding . In contrast, 3-CF₃-pyrazine-2-carboxylic acid (lacking NH₂) was optimized for acaricide applications, emphasizing substituent-driven activity divergence .

Cytostatic vs. Cytotoxic Profiles: Trifluoromethylphenyl-urea derivatives (e.g., compound 6h) showed cytotoxicity linked to -CF₃’s metabolic persistence, whereas bromophenyl analogs (e.g., 6c) were cytostatic and non-toxic . This suggests that the NH₂ group in 3-amino-6-CF₃-pyrazine-2-carboxylic acid could decouple cytostatic and cytotoxic effects.

Antimycobacterial SAR :

  • Chlorine and bromine substituents at position 6 correlate with high antimycobacterial activity, while CF₃ may reduce efficacy due to altered steric/electronic interactions with mycobacterial targets .

Biological Activity

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and subsequent carboxylation. The compound has been synthesized as part of studies exploring its fungicidal properties, particularly in relation to plant diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study investigating various derivatives, it was found that compounds containing the trifluoromethyl group showed enhanced activity against a range of pathogens, including Mycobacterium tuberculosis and various fungal species. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 12.5 µg/mL, indicating strong potential as an antimicrobial agent .

Antifungal Activity

The compound has been characterized for its antifungal properties, particularly against wheat brown rust and barley powdery mildew. It demonstrated activity levels significantly higher than other similar compounds, with enhancements attributed to the trifluoromethyl substituent. For instance, its activity against wheat brown rust was reported to be over ten times greater than that of chloro-substituted derivatives .

The mechanism by which this compound exerts its biological effects is thought to involve interference with key biochemical pathways. The trifluoromethyl group enhances lipophilicity, which may improve absorption and distribution in biological systems. This structural feature is crucial for its interaction with target enzymes or receptors, potentially leading to inhibition of critical metabolic processes in pathogens .

Case Studies

  • Fungicidal Activity : A study synthesized several derivatives of this compound and evaluated their fungicidal activities. The findings indicated that these derivatives were effective against various strains of fungi, suggesting their utility in agricultural applications .
  • Antimycobacterial Activity : Another investigation focused on the compound's derivatives against Mycobacterium tuberculosis. The results highlighted that certain derivatives exhibited potent antitubercular activity, reinforcing the potential for developing new therapeutic agents based on this scaffold .

Data Table: Biological Activities of Derivatives

Compound DerivativeMIC (µg/mL)Target PathogenActivity Type
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide12.5Mycobacterium tuberculosisAntimycobacterial
This compound<10Wheat brown rustAntifungal
Chloro-substituted derivative>100Wheat brown rustAntifungal

Q & A

Q. Q1. What are the common synthetic routes for 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid, and how can reaction conditions be optimized to improve yields?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazine cores. For example:

  • Bromination : 3-Aminopyrazine-2-carboxylic acid undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding intermediates like 3-amino-6-bromopyrazine-2-carboxylic acid (41% yield) .
  • Trifluoromethylation : Subsequent introduction of the trifluoromethyl group may involve cross-coupling reactions with trifluoromethyl boronic acids or halogen exchange under catalysis.
  • Purification : Hydrolysis and acidification steps (e.g., using NaOH/MeOH/THF followed by HCl) yield the final product. Optimization via response surface methodology (RSM) or adjusting stoichiometry (e.g., excess trifluoromethylating agents) can enhance yields .

Q. Q2. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm structural integrity. For example, 1H^1H-NMR peaks at δ 8.2–8.5 ppm indicate aromatic protons on the pyrazine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 207.057 for the parent compound) .
  • Melting Point Analysis : A sharp melting range (e.g., 158–160°C for related pyrazine-carboxylic acids) ensures purity .
  • Elemental Analysis : Matches empirical formulas (e.g., C7_7H5_5F3_3N3_3O2_2) .

Advanced Research Questions

Q. Q3. How does this compound participate in catalytic systems, particularly in hydrocarbon oxidation?

Methodological Answer: Pyrazine-carboxylic acids act as proton-transfer mediators in metal-catalyzed reactions. For example:

  • In vanadium(V)-catalyzed hydrocarbon oxidations, the zwitterionic form of pyrazine-2-carboxylic acid facilitates proton shuttling, stabilizing intermediates like hydroperoxy-vanadium species. This accelerates reaction rates by 2–3x compared to picolinic acid derivatives .
  • Experimental Design : Use kinetic isotopic effects (KIE) and electron paramagnetic resonance (EPR) to track radical intermediates. Optimize co-catalyst ratios (e.g., 1:2 vanadium:pyrazine-carboxylic acid) for maximal turnover .

Q. Q4. What intermolecular interactions govern the crystallographic packing of this compound?

Methodological Answer:

  • Hydrogen Bonding : The amino (–NH2_2) and carboxylic (–COOH) groups form intra- and intermolecular N–H···O and O–H···N bonds, creating layered networks. X-ray diffraction reveals planar pyrazine rings with dihedral angles <5° .
  • Fluorine Interactions : CF3_3 groups engage in weak C–F···H–C contacts, influencing solubility and melting behavior. Computational studies (e.g., Hirshfeld surface analysis) quantify these interactions .

Q. Q5. How can biocatalytic methods be applied to synthesize derivatives of this compound?

Methodological Answer:

  • Enzymatic Amidification : Amidase enzymes (e.g., from Bacillus smithii) catalyze solvent-free acyl transfer to generate hydrazides or amides. For example, pyrazine-2-carboxylic acid hydrazide synthesis achieves >85% conversion under optimized RSM conditions (pH 7.5, 40°C) .
  • Fed-Batch Biotransformation : Scale-up using immobilized enzymes in continuous reactors minimizes by-products (e.g., <5% unreacted substrate) .

Q. Q6. What computational approaches are used to predict the reactivity and stability of this compound in drug design?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For related pyrazine-carboxamides, HOMO localization on the amino group suggests reactivity toward electrophiles .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., with retinol-binding protein 4 [RBP4]) to assess stability. Trajectory analysis identifies key residues (e.g., Arg226) for hydrogen bonding .

Data Contradictions and Resolutions

  • Synthetic Yields : Bromination steps (e.g., 41% yield in vs. 24% in ) vary due to solvent polarity and temperature. DMF enhances solubility but may promote side reactions; THF/MeOH mixtures improve selectivity .
  • Catalytic Efficiency : Pyrazine-2-carboxylic acid outperforms picolinic acid in vanadium systems, but encapsulation in zeolites (e.g., NaY) reverses this trend by stabilizing alternative intermediates .

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